Octafluorotrisilane

Chemical Vapour Deposition Precursor Delivery Phase Behaviour

Octafluorotrisilane (Si₃F₈, CAS 14521‑14‑3) is a perfluorinated trisilane—a colourless, hydrolytically sensitive liquid at room temperature—with a molecular weight of 236.24 g mol⁻¹. It belongs to the SiₓF_y (x ≤ 6, y ≤ 12) homologous series and serves as a volatile silicon‑and‑fluorine source in chemical vapour deposition (CVD), plasma etching, and optical‑fibre doping processes.

Molecular Formula F8Si3
Molecular Weight 236.24 g/mol
CAS No. 14521-14-3
Cat. No. B14717816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctafluorotrisilane
CAS14521-14-3
Molecular FormulaF8Si3
Molecular Weight236.24 g/mol
Structural Identifiers
SMILESF[Si](F)(F)[Si](F)(F)[Si](F)(F)F
InChIInChI=1S/F8Si3/c1-9(2,3)11(7,8)10(4,5)6
InChIKeyVQKBYKIKHWSKDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Octafluorotrisilane (CAS 14521-14-3): Procurement‑Grade Profile for High‑Silicon‑Content Fluorosilane Precursors


Octafluorotrisilane (Si₃F₈, CAS 14521‑14‑3) is a perfluorinated trisilane—a colourless, hydrolytically sensitive liquid at room temperature—with a molecular weight of 236.24 g mol⁻¹ [1]. It belongs to the SiₓF_y (x ≤ 6, y ≤ 12) homologous series and serves as a volatile silicon‑and‑fluorine source in chemical vapour deposition (CVD), plasma etching, and optical‑fibre doping processes [2]. Its three‑silicon backbone distinguishes it from the simpler fluorosilanes SiF₄ and Si₂F₆, imparting a unique combination of phase behaviour, silicon density, and bond‑energy profile that directly affects its handling, decomposition chemistry, and film‑formation characteristics.

Liquid at ambient temperature (bp 42 °C) supports direct liquid injection or bubbler delivery
Fluorine-rich Si₃ backbone (8 F atoms) for controlled Si:F stoichiometry in CVD and etching
Condensed-phase handling simplifies reactor design and mass-flow control vs. gaseous homologues

Why SiF₄ and Si₂F₆ Cannot Replace Octafluorotrisilane in Demanding Fluorosilane Applications


Fluorosilanes are often treated as interchangeable silicon‑fluorine carriers, but the homologous series SiF₄–Si₂F₆–Si₃F₈ exhibits step‑changes in physical state, silicon‑delivery efficiency, and Si–Si bond strength that preclude drop‑in substitution. Si₃F₈ is a liquid at ambient temperature (b.p. 42 °C), whereas Si₂F₆ sublimes at −19 °C and SiF₄ boils at −86 °C [1]. This single physical‑state difference governs precursor delivery, mass‑flow control, and reactor design. Moreover, the number of silicon atoms per molecule—3 for Si₃F₈ vs. 2 for Si₂F₆ and 1 for SiF₄—directly impacts the theoretical silicon flux per mole of precursor [2]. Finally, the Si–Si bond in Si₃F₈ is intrinsically weaker than in Si₂F₆ (Mayer bond order 0.7884 vs. 0.8471), meaning it undergoes thermal scission at lower energy, a parameter that can be exploited for low‑temperature deposition but makes simple one‑for‑one replacement chemically unsound [2].

Target: Si₃F₈ Liquid at standard conditions; compatible with DLI and bubbler delivery
Lower Homologues (SiF₄, Si₂F₆) Gaseous state requires high-pressure or cryogenic handling, disrupting reactor design
Target: Si₃F₈ Higher vaporization enthalpy (37 kJ/mol) sets distinct precursor flux profile
Lower Homologues (SiF₄, Si₂F₆) Lower ΔHvap leads to uncontrolled delivery rates and film non-uniformity in calibrated processes
Target: Si₃F₈ Intermediate chemical stability rank (3 of 5) balances transport and fragmentation
Higher/Lower Homologues SiF₄ too inert, Si₄F₁₀ too labile; both shift plasma chemistry outside process window

Octafluorotrisilane: Quantified Differentiation Evidence Against Closest Fluorosilane Comparators


Ambient‑Condition Liquid Phase vs Gaseous SiF₄ and Si₂F₆

Octafluorotrisilane (Si₃F₈) is a liquid at standard laboratory temperature and pressure, with a boiling point of 42 °C and a melting point of −1.2 °C [1]. In contrast, the two most common lower fluorosilanes are gases: SiF₄ boils at −86 °C and Si₂F₆ sublimes at −19.1 °C (triple point −18.7 °C) [2][3]. This fundamental phase difference means Si₃F₈ can be handled as a low‑vapour‑pressure liquid using conventional bubbler or vapor‑draw systems, whereas SiF₄ and Si₂F₆ require high‑pressure cylinders or cryogenic condensation. The liquid state also permits gravimetric or volumetric liquid‑flow control, simplifying precision dosing in CVD and etching tools.

Liquid-state delivery
Head-to-head
Si₃F₈ bp 42 °C (liq.)
SiF₄ –86 °C, Si₂F₆ –19 °C (gas)
Supports liquid injection workflow; avoids cryogenic gas handling
Literature compilation; 101.325 kPa
Chemical Vapour Deposition Precursor Delivery Phase Behaviour

Silicon Atom Economy: 3 Si per Molecule vs 2 (Si₂F₆) and 1 (SiF₄)

A single molecule of Si₃F₈ carries three silicon atoms, whereas Si₂F₆ carries two and SiF₄ only one [1]. This stoichiometric advantage translates into a theoretical silicon delivery efficiency of 3 Si per 236.24 g (0.0127 mol Si g⁻¹) for Si₃F₈, compared with 0.0118 mol Si g⁻¹ for Si₂F₆ and 0.0096 mol Si g⁻¹ for SiF₄. In addition, the higher silicon count per mole of precursor gas reduces the volumetric flow required to achieve a target silicon flux, which can improve film‑thickness uniformity and reduce pump‑load in low‑pressure CVD reactors [2]. Although actual deposition rates depend on decomposition kinetics, the intrinsic silicon density of Si₃F₈ provides a quantifiable head‑start over its lighter homologues.

Vaporization energy
Head-to-head
37 kJ/mol
Higher energy requires process temperature match; influences precursor flux
SiF₄ 15.3, Si₂F₆ 27 kJ/mol; temperatures indicated
Atomic Layer Deposition Silicon Film Growth Precursor Efficiency

Lower Si–Si Bond Strength: Mayer Bond Order 0.7884 vs 0.8471 for Si₂F₆

DFT calculations at the B3LYP/6‑31G(d,p) level show that the weakest Si–Si Mayer bond order (MBO) in Si₃F₈ is 0.7884, compared with 0.8471 for Si₂F₆ [1]. The lower MBO indicates that homolytic Si–Si cleavage in Si₃F₈ requires less energy, making it intrinsically more susceptible to thermal decomposition. This property is advantageous for low‑temperature CVD processes where the precursor must fragment efficiently without excessive substrate heating. The stability ranking established in the same study—SiF₄ > Si₂F₆ > Si₃F₈ > Si₄F₁₀—places Si₃F₈ as the largest commercially viable chain fluorosilane that still retains sufficient volatility for vapour‑phase delivery while offering bond‑weakening that can lower process thermal budgets.

Stability rank
Class-level
Stability: SiF₄ > Si₂F₆ > Si₃F₈ > Si₄F₁₀
Intermediate reactivity balances transport stability and on-substrate fragmentation
DFT B3LYP/6-31G(d,p); gas phase
Thermal Decomposition Low-Temperature CVD Bond Energetics

High‑Value Application Scenarios Where Octafluorotrisilane Outperforms Generic Fluorosilanes


Low‑Thermal‑Budget Silicon Film Deposition

The intrinsically weaker Si–Si bond of Si₃F₈ (MBO 0.7884 [1]) allows it to fragment at lower temperatures than Si₂F₆ or SiF₄. This makes Si₃F₈ a compelling precursor for plasma‑enhanced or hot‑wire CVD when depositing amorphous or microcrystalline silicon films on thermally fragile substrates such as flexible polymers or pre‑processed CMOS wafers. The liquid state further simplifies precise vapour delivery into low‑pressure chambers.

Fluorine Co‑Doping of Optical Fibre Preforms

The Sumitomo Electric patent [2] specifically includes Si₃F₈—optionally blended with Si₂F₆ and SiF₄—for fluorine‑addition treatment of porous glass soot preforms. The high fluorine‑to‑silicon ratio (8 F per 3 Si) and the ability to tune the mixture’s reactivity by varying the Si₃F₈ fraction make it a preferred fluorine‑doping agent when precise refractive‑index lowering is required for deep‑ultraviolet or high‑power fibre‑laser applications.

High‑Rate Silicon Etching with Controllable Product Distribution

In fluorine‑based plasma etching of silicon, Si₃F₈ is formed as a primary etch product alongside SiF₄ and Si₂F₆ [3]. Using Si₃F₈ as a feed gas rather than relying on its in‑situ generation can shift the product distribution toward higher‑mass fluorosilyl species, altering the etch selectivity between silicon and silicon dioxide or silicon nitride. This application scenario is particularly relevant for deep‑trench etching where sidewall passivation chemistry must be tightly controlled.

Application
Selection Property
Validation Focus
Liquid-Injection CVD of F-doped SiN/SiO films
Liquid at ambient with moderate volatility
Mass-flow accuracy and film composition uniformity
Plasma etching with controlled Si:F stoichiometry
Intermediate chemical stability rank
Fragmentation control and sidewall deposition
Surface fluorination for hydrophobic/oleophobic coatings
All-inorganic Si₃F₈ with dense fluorine coverage
Water contact angle and inorganic interface purity
Spectroscopic reference for process analytical technology
Assigned Raman spectrum and distinct NMR shifts
In-line monitor calibration and contaminant detection
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